REACTION_CXSMILES
|
C[C:2]1([CH3:9])[O:6][C@H:5]([CH2:7][OH:8])[CH2:4][O:3]1.[OH-].[K+].[CH2:12](Br)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]CC.O>C1(C)C=CC=CC=1>[CH2:2]([O:3][CH2:4][CH:5]([CH2:7][OH:8])[OH:6])[CH2:9][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
CC1(OC[C@H](O1)CO)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
27.96 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
while removing the water
|
Type
|
CUSTOM
|
Details
|
formed by azeotropic distillation
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with dichloromethane (3×75 ml)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with water (50 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 200 ml mixture of 90:10:5 methanol
|
Type
|
TEMPERATURE
|
Details
|
water:concentrated hydrochloric acid (v/v) and the resulting solution was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
by cooling to room temperature
|
Type
|
ADDITION
|
Details
|
addition of water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with dichloromethane (3×100 ml)
|
Type
|
WASH
|
Details
|
the organic phase was washed consecutively with water (100 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product was crystallized from hexane (200 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)OCC(O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.69 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C:2]1([CH3:9])[O:6][C@H:5]([CH2:7][OH:8])[CH2:4][O:3]1.[OH-].[K+].[CH2:12](Br)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]CC.O>C1(C)C=CC=CC=1>[CH2:2]([O:3][CH2:4][CH:5]([CH2:7][OH:8])[OH:6])[CH2:9][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
CC1(OC[C@H](O1)CO)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
27.96 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
while removing the water
|
Type
|
CUSTOM
|
Details
|
formed by azeotropic distillation
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with dichloromethane (3×75 ml)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with water (50 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 200 ml mixture of 90:10:5 methanol
|
Type
|
TEMPERATURE
|
Details
|
water:concentrated hydrochloric acid (v/v) and the resulting solution was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
by cooling to room temperature
|
Type
|
ADDITION
|
Details
|
addition of water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with dichloromethane (3×100 ml)
|
Type
|
WASH
|
Details
|
the organic phase was washed consecutively with water (100 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product was crystallized from hexane (200 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)OCC(O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.69 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C:2]1([CH3:9])[O:6][C@H:5]([CH2:7][OH:8])[CH2:4][O:3]1.[OH-].[K+].[CH2:12](Br)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]CC.O>C1(C)C=CC=CC=1>[CH2:2]([O:3][CH2:4][CH:5]([CH2:7][OH:8])[OH:6])[CH2:9][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
CC1(OC[C@H](O1)CO)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
27.96 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
while removing the water
|
Type
|
CUSTOM
|
Details
|
formed by azeotropic distillation
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with dichloromethane (3×75 ml)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with water (50 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 200 ml mixture of 90:10:5 methanol
|
Type
|
TEMPERATURE
|
Details
|
water:concentrated hydrochloric acid (v/v) and the resulting solution was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
by cooling to room temperature
|
Type
|
ADDITION
|
Details
|
addition of water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with dichloromethane (3×100 ml)
|
Type
|
WASH
|
Details
|
the organic phase was washed consecutively with water (100 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product was crystallized from hexane (200 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)OCC(O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.69 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |